Tylosin tartrate is a macrolide antibiotic primarily derived from the fermentation of Streptomyces fradiae. It is commonly used in veterinary medicine for the treatment of bacterial infections in livestock and poultry. The compound is classified as a reference standard in pharmaceutical analysis, particularly under the European Pharmacopoeia guidelines. Its chemical structure allows it to inhibit protein synthesis in bacteria, making it effective against a variety of gram-positive organisms.
Tylosin tartrate can be synthesized through two primary methods:
Technical details regarding fermentation include controlling pH, temperature, and nutrient availability to optimize yield. For chemical synthesis, techniques such as chromatography may be employed for purification.
The molecular formula for tylosin tartrate is , with a molecular weight of approximately 1066.19 g/mol. The structure comprises a complex macrolide backbone with multiple hydroxyl groups and a dimethylamino group.
Tylosin tartrate undergoes several types of chemical reactions:
These reactions are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
The mechanism of action for tylosin tartrate involves:
Data supporting this mechanism includes studies demonstrating reduced bacterial growth rates in the presence of tylosin.
Tylosin tartrate exhibits several notable physical and chemical properties:
Relevant data from analytical studies indicate stability under various conditions but highlight sensitivity to light and moisture.
Tylosin tartrate has significant scientific uses:
Fermentation efficiency directly impacts tylosin yield and composition. Modern approaches integrate mutagenesis and nutrient optimization:
Table 1: Fermentation Optimization Parameters for Tylosin Production
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Nitrogen Sources | NH₄Cl: 2.00%, NaNO₃: 1.50% | ↑ 20–25% total tylosin |
| Carbon Sources | Maltose: 5–7% | ↑ 15% precursor availability |
| Temperature | 30 ± 1°C | Prevents thermal degradation |
| Dissolved Oxygen | >30% saturation | ↑ Aerobic metabolism |
| Fermentation Duration | 180–200 hours | Maximizes component A |
Genetic manipulation of Streptomyces strains targets rate-limiting enzymatic steps:
Table 2: Genetic Modifications for Enhanced Tylosin A Biosynthesis
| Target | Engineering Strategy | Yield Increase | Mechanism |
|---|---|---|---|
| tlrC (efflux) | Overexpression | 18% | Reduced intracellular feedback |
| metKcs (SAM synthesis) | Co-overexpression | 12% | Enhanced methylation reactions |
| tylQ (repressor) | Knockout | 15–20%* | Derepression of tylR activator |
| tylR (activator) | Overexpression | 11% | Increased cluster transcription |
*Indirect estimate based on pathway derepression [1]
Purification converts crude tylosin into stable tartrate salts suitable for CRS:
Tylosin’s biological activity depends on the ratios of its four major components (A, B, C, D):
Table 3: Analytical Characteristics of Tylosin Components
| Component | Relative Potency (vs. A) | Permitted Range in CRS | Chromatographic Retention (min) |
|---|---|---|---|
| Tylosin A | 100% | ≥80% | 15.2 |
| Tylosin B | 77–79% | ≤15% | 12.8 |
| Tylosin C | 95–100% | ≤8% | 18.5 |
| Tylosin D | 22–39% | ≤5% | 21.3 |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: